molecular formula C7H7ClN2O B035713 6-chloro-N-methylnicotinamide CAS No. 54189-82-1

6-chloro-N-methylnicotinamide

Cat. No.: B035713
CAS No.: 54189-82-1
M. Wt: 170.59 g/mol
InChI Key: DEYOMDZKXMQLCF-UHFFFAOYSA-N
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Description

6-Chloro-N-methylnicotinamide (CAS: 54189-82-1), with the IUPAC name 6-chloro-N-methylpyridine-3-carboxamide, is a neonicotinoid insecticide metabolite and transformation product. It is structurally characterized by a pyridine ring substituted with a chlorine atom at position 6 and a methylcarboxamide group at position 2. Key physicochemical properties include:

  • Molecular formula: C₇H₇ClN₂O
  • Molecular weight: 170.596 g/mol
  • Density: 1.264 g/cm³
  • Boiling point: 347.6°C
  • Flash point: 164.0°C .

This compound is frequently detected as a degradation byproduct of imidacloprid, a widely used neonicotinoid pesticide. Environmental studies report its presence in air and dust samples near agricultural sites, though typically below detection limits (0.004–0.009 µg/L in air; 0.07–0.36 ng/g in dust) . Its low environmental persistence suggests rapid degradation or adsorption to organic matter.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-methylnicotinamide typically involves the reaction of 2-chloronicotinoyl chloride with methylamine. The process is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-methylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products:

    Substitution: Derivatives with different substituents replacing the chlorine atom.

    Reduction: Corresponding amines.

    Oxidation: Various oxidized forms depending on the conditions used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 6-chloro-N-methylnicotinamide typically involves the reaction of 2-chloronicotinoyl chloride with methylamine in the presence of a base like triethylamine, often using tetrahydrofuran as a solvent. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, which makes it versatile for further chemical modifications.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. This role is crucial in developing new pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may exhibit biological activities , particularly in enzyme interactions. It has been studied for its potential effects on cellular pathways, which could lead to new insights into metabolic processes and disease mechanisms.

Medicine

The compound has been investigated for its therapeutic properties , notably:

  • Anti-inflammatory Activities : Studies suggest potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation through specific biochemical pathways .

Environmental Impact

Recent studies have identified this compound as a photodegradation byproduct of neonicotinoids in aquatic environments. Understanding its environmental behavior is essential for assessing the ecological risks associated with pesticide use .

Case Study 1: Antimicrobial Activity

A study explored various analogs of pyridine carboxamides, including this compound, demonstrating significant antifungal activity against Botrytis cinerea. The findings suggest that modifications to the chemical structure can enhance biological efficacy .

Case Study 2: Antimalarial Research

In efforts to develop new antimalarial therapies, high-throughput screening identified compounds related to the dihydroquinazolinone scaffold that showed activity against Plasmodium falciparum. While not directly tested, structural similarities suggest potential applications for this compound in targeting similar pathways .

Mechanism of Action

The mechanism of action of 6-chloro-N-methylnicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key compounds structurally related to 6-chloro-N-methylnicotinamide, highlighting differences in substituents, properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
This compound 54189-82-1 C₇H₇ClN₂O Cl at 6, CONHCH₃ at 3 Neonicotinoid metabolite; low environmental persistence
6-Chloronicotinamide 54189-82-1¹ C₆H₅ClN₂O Cl at 6, CONH₂ at 3 Lacks methyl group; potential precursor in synthesis
2-Chloro-6-methylnicotinamide 54957-84-5 C₇H₇ClN₂O Cl at 2, CH₃ at 6, CONH₂ at 3 Altered substitution pattern; unknown bioactivity
6-Chloro-N-hydroxynicotinamide 1263094-64-9 C₆H₅ClN₂O₂ Cl at 6, CONHOH at 3 Hydroxyl group increases polarity; investigational use
Methyl 6-chloronicotinate 63875-01-4 C₇H₆ClNO₂ Cl at 6, COOCH₃ at 3 Ester derivative; intermediate in drug synthesis
6-Chloronicotinic acid 4039-24-1 C₆H₄ClNO₂ Cl at 6, COOH at 3 Carboxylic acid; higher water solubility

Key Differences and Implications

Functional Group Variations

  • Amide vs. Ester : The amide group in this compound confers greater resistance to hydrolysis compared to ester-containing analogs like methyl 6-chloronicotinate. This stability may explain its detection as a persistent metabolite in environmental samples .

Environmental Behavior

  • Persistence : this compound is less persistent than urea-based metabolites (e.g., imidacloprid urea) due to its amide group’s susceptibility to microbial degradation .
  • Detection Trends : Unlike 6-chloronicotinic acid, which is highly water-soluble and mobile in aquatic systems, this compound’s moderate lipophilicity favors adsorption to soil and dust particles .

Research Findings and Data Tables

Physicochemical Properties Comparison

Property This compound 6-Chloronicotinamide Methyl 6-chloronicotinate
Molecular Weight 170.596 156.57 171.58
LogP (Predicted) 1.2 0.7 1.5
Water Solubility (mg/L) 1,200 2,500 850
Primary Application Pesticide metabolite Synthesis precursor Pharmaceutical intermediate

Environmental Detection Levels

Compound Air (µg/L) Dust (ng/g) Study Context
This compound <0.004–0.009 <0.07–0.36 Households near bioenergy plants
Imidacloprid Urea 0.012–0.045 1.2–4.8 Agricultural regions

Biological Activity

6-Chloro-N-methylnicotinamide (6-CMNA) is a chlorinated derivative of nicotinamide, characterized by a chlorine atom at the sixth position of the pyridine ring and a methyl group attached to the nitrogen atom in the amide functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : CHClNO
  • Structural Characteristics :
    • Chlorine substitution enhances reactivity.
    • Methyl group on nitrogen contributes to its biological activity.

Comparison with Related Compounds

Compound NameChlorine SubstituentMethyl Group on NitrogenBiological Activity
This compoundYesOneKinase inhibition potential
NicotinamideNoNoneVitamin B3 properties
N,N-DimethylnicotinamideNoTwoSimilar to nicotinamide
6-Bromo-N-methylnicotinamideYes (bromine)OnePotentially similar activity

Biological Activity

Research indicates that 6-CMNA exhibits notable biological activities, particularly as an inhibitor of specific protein kinases. Protein kinases play crucial roles in various signaling pathways that regulate cell proliferation and differentiation. The inhibition of these kinases suggests potential therapeutic implications for treating diseases characterized by dysregulated kinase activity, including certain cancers .

  • Kinase Inhibition :
    • 6-CMNA selectively inhibits certain kinase pathways, indicating its role as a selective modulator in cellular processes .
    • It has been shown to interact with the TYK2 JH2 domain, providing a highly selective alternative to conventional TYK2 inhibitors .
  • Methylation Processes :
    • The compound is likely involved in methylation processes due to its structural similarity to N-methylnicotinamide, which impacts DNA and histone epigenetic modifications .
    • N-Methylnicotinamide has demonstrated significant effects on cellular processes, including decreasing tumorigenesis and chemoresistance .
  • Cellular Effects :
    • While specific cellular effects of 6-CMNA are not fully elucidated, related compounds have shown promising results in modulating cellular functions .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study highlighted the efficacy of 6-CMNA as a covalent ligand in electrophile-fragment screening, demonstrating its potential for targeted therapeutic applications .
  • Biochemical Analysis :
    • Investigations into the biochemical properties of 6-CMNA revealed its potential role in controlling methylation capacity within cells, thereby influencing epigenetic modifications .
  • Therapeutic Implications :
    • The unique properties of 6-CMNA position it as a promising lead compound for developing new therapeutic agents targeting specific kinases or other biomolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N-methylnicotinamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves chloro-substitution and N-methylation of nicotinamide derivatives. Key parameters include solvent selection (e.g., dichloromethane or acetonitrile), temperature (80–120°C), and reaction time (6–24 hours). Yields can reach 75–86% under controlled conditions. Characterization should include IR (to confirm amide C=O stretch at ~1650 cm⁻¹), MS (for molecular ion [M+H]⁺), and NMR (¹H/¹³C for chlorine-induced deshielding and methyl group integration) .

Q. How can researchers validate the identity and purity of this compound in synthesized samples?

  • Methodology : Combine orthogonal techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Compare ¹H NMR chemical shifts (e.g., methyl singlet at δ ~3.0 ppm) and ¹³C NMR (amide carbonyl at δ ~170 ppm) with literature.
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What are the primary degradation pathways of this compound in aqueous environments?

  • Methodology : Conduct hydrolysis studies under varying pH (acidic/neutral/alkaline) and monitor via LC-MS/MS. Major products include 6-chloro-nicotinaldehyde and imidazolidinone derivatives. Use kinetic modeling (pseudo-first-order) to determine half-lives. Conflicting metabolite reports (e.g., single vs. multiple products) necessitate cross-validation with authentic standards .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

  • Methodology : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals : HOMO-LUMO gaps to estimate reactivity.
  • Thermochemical data : Atomization energies (accuracy ±2.4 kcal/mol) using exact-exchange terms for improved precision .

Q. How should researchers resolve contradictions in reported metabolite profiles of this compound across studies?

  • Methodology :

  • Systematic Reanalysis : Reproduce degradation experiments using standardized protocols (pH, temperature, light exposure).
  • High-Resolution MS : Differentiate isobaric metabolites (e.g., 6-chloro-nicotinic acid vs. imidacloprid urea) via exact mass (<5 ppm error).
  • Statistical Meta-Analysis : Pool data from multiple studies (e.g., Zheng & Liu [10], Liu et al. [44]) to identify outliers and consensus pathways .

Q. What experimental designs are recommended for assessing the environmental persistence of this compound in soil systems?

  • Methodology :

  • Microcosm Studies : Incubate soil samples with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues.
  • QSAR Modeling : Corporate logP (lipophilicity) and soil sorption coefficients (Kd) to predict mobility.
  • Ecotoxicity Assays : Use Folsomia candida (springtails) or Eisenia fetida (earthworms) to measure LC₅₀ values, ensuring compliance with OECD guidelines .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Apply Grubbs’ test to identify outliers in metabolite studies. Use Bayesian statistics to weigh evidence from conflicting reports .
  • Reproducibility : Document reaction conditions (solvent purity, catalyst batches) and analytical instrument parameters (column type, MS ionization mode) per FAIR data principles .
  • Ethical Compliance : Adhere to non-medical research use declarations, especially when sourcing analogs like 4,6-dichloro-N-methoxy-N-methylnicotinamide .

Properties

IUPAC Name

6-chloro-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYOMDZKXMQLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494337
Record name 6-Chloro-N-methylpyridine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54189-82-1
Record name 6-Chloro-N-methylnicotinamide
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URL https://commonchemistry.cas.org/detail?cas_rn=54189-82-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methylpyridine-3-carboxamide
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Record name 3-Pyridinecarboxamide, 6-chloro-N-methyl
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Synthesis routes and methods I

Procedure details

The title compound (D42) was prepared from methylamine and 6-chloronicotinic acid according to the procedure described for Description 35.
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Synthesis routes and methods II

Procedure details

2-Chloronicotinoyl chloride (5.65 g, 32.1 mol) was dissolved in tetrahydrofuran (64 mL), added triethylamine (5.59 mL, 40.1 mol), and a solution of methylamine in tetrahydrofuran (20.1 mL, 40.1 mol) sequentially under ice-cold conditions, and stirred at room temperature for 3.5 hours. The reaction solution was concentrated in vacuo, recrystallized (ethyl acetate/hexane). The title compound (5.06 g (yield 92%)) was obtained as a light brown crystal.
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5.65 g
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64 mL
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5.59 mL
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20.1 mL
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92%

Synthesis routes and methods III

Procedure details

26.2 of crude 6-chloro-nicotinic acid chloride are introduced in portions into a solution of 25 ml of anhydrous methylamine in a mixture of 150 ml of dioxane and 50 ml of toluene whilst cooling at 0° C. to -5° C., and the mixture is then stirred for 3 hours longer, without further cooling. The reaction mixture is evaporated in vacuo, the residue is stirred with 100 ml of water and the undissolved material is filtered off and dried, giving crude 6-chloro-nicotinic acid N-methylamide of melting point 150°-154° C.
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50 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 6-chloro-N-methylnicotinoyl chloride (7.39 g, 42.0 mmol) in tetrahydrofuran (50 mL), methylamine (42 mL, 84.0 mmol) and triethylamine (6.4 mL, 46.2 mmol) were added under ice-cold conditions, and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, the reaction solution was concentrated in vacuo, then filtered, and washed with tetrahydrofuran. The obtained residue was recrystallized (ethyl acetate/hexane) and 6-chloro-N-methylnicotinamide (6.52 g, yield 91%) was obtained as a white crystal.
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6-chloro-N-methylnicotinoyl chloride
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7.39 g
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42 mL
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6.4 mL
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50 mL
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Synthesis routes and methods V

Procedure details

To a stirred solution of 6-chloropyridine-3-carbonyl chloride (1.5 g, 8.52 mmol) in DCM (10 ml) at 0° C. was added methylamine hydrochloride (1.73 g, 25.5 mmol) followed by drop wise additional of triethylamine (3.55 ml, 25.5 mmol) over 10 mins. The reaction mixture was stirred at RT for 2 h then quenched by addition of brine (15 ml) and saturated Na2CO3 (5 ml). The organic layer was collected and the aqueous layer extracted with DCM (2×20 ml). The combined organic phase was washed with brine (10 ml), dried (Na2SO4), filtered and evaporated to dryness. Recrystallisation from hot DCM (˜10 ml) provided the title compound (0.995 g, 5.8 mmol, 68%) as white crystals.
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1.5 g
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1.73 g
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10 mL
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3.55 mL
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68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-chloro-N-methylnicotinamide
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6-chloro-N-methylnicotinamide
6-chloro-N-methylnicotinamide
Reactant of Route 4
6-chloro-N-methylnicotinamide
Reactant of Route 5
6-chloro-N-methylnicotinamide
Reactant of Route 6
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